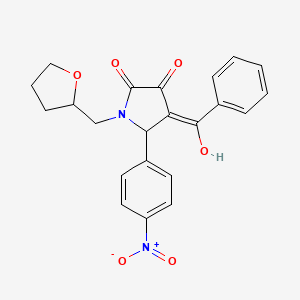![molecular formula C18H28FN3O B5369362 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide](/img/structure/B5369362.png)
3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide, commonly known as FLP-7, is a synthetic compound that belongs to the family of diazepanes. It is a potent and selective agonist of the neuropeptide Y receptor type 2 (NPY2R), which is a G protein-coupled receptor (GPCR) that is widely distributed in the central nervous system (CNS). FLP-7 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
FLP-7 acts as a selective agonist of 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide, which is a GPCR that is widely distributed in the CNS. Upon binding of FLP-7 to this compound, a series of intracellular signaling pathways are activated, which ultimately leads to the modulation of neurotransmitter release and neuronal activity. The exact mechanism of action of FLP-7 is still under investigation, but it is believed to involve the activation of various second messenger systems, such as cAMP and calcium.
Biochemical and Physiological Effects:
FLP-7 has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to modulate the release of various neurotransmitters, such as serotonin, dopamine, and GABA, which play a crucial role in the regulation of mood, emotion, and reward. FLP-7 has also been shown to reduce anxiety-like behavior and enhance cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FLP-7 in laboratory experiments include its high potency and selectivity for 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide, which allows for precise modulation of neuronal activity. FLP-7 is also stable and can be easily synthesized using SPPS technique. However, the limitations of using FLP-7 in laboratory experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on FLP-7. One potential application is in the treatment of anxiety and depression, where FLP-7 has shown promising results in animal models. Another potential application is in the treatment of addiction, where FLP-7 has been shown to reduce drug-seeking behavior in animal models. Further research is needed to fully understand the mechanism of action of FLP-7 and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of FLP-7 involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing FLP-7 is the solid-phase peptide synthesis (SPPS) technique, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the support and purified using chromatography techniques.
Applications De Recherche Scientifique
FLP-7 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and addiction. The selective activation of 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide by FLP-7 has been shown to modulate the release of various neurotransmitters, such as serotonin, dopamine, and GABA, which play a crucial role in the regulation of mood, emotion, and reward.
Propriétés
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O/c1-14(2)17-13-21(11-8-18(20)23)9-3-10-22(17)12-15-4-6-16(19)7-5-15/h4-7,14,17H,3,8-13H2,1-2H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJTZFWWUVVRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5369279.png)
![N-methyl-N-[(5-{[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5369284.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)

![2-methoxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5369296.png)
![N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)
![methyl 4-[(3-{[(2-chlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5369303.png)

![ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5369326.png)
![1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369327.png)
![3-{[(4-ethylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5369354.png)
![1-methyl-6-propyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5369358.png)

![9-isobutyryl-1-methyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5369373.png)